molecular formula C10H9N B6613545 5-isocyano-2,3-dihydro-1H-indene CAS No. 344933-12-6

5-isocyano-2,3-dihydro-1H-indene

Cat. No.: B6613545
CAS No.: 344933-12-6
M. Wt: 143.18 g/mol
InChI Key: OFNRCKGXVSGOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isocyano-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H9N and a molecular weight of 143.18 g/mol. This compound belongs to the class of indene derivatives, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 5-isocyano-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the reaction of vanillin with sodium cyanide under alkaline conditions to produce 5-cyano-1-indanone, which is then oxidized under acidic conditions to yield this compound . Industrial production methods may involve similar reaction steps but optimized for large-scale production.

Chemical Reactions Analysis

5-isocyano-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Scientific Research Applications

5-isocyano-2,3-dihydro-1H-indene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 5-isocyano-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, which in turn affect its behavior in various applications. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

5-isocyano-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar indene structure and have diverse biological and chemical applications.

    Indane-1,3-dione: This compound has a similar indene backbone but different functional groups, leading to different chemical properties and applications

Properties

IUPAC Name

5-isocyano-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNRCKGXVSGOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.